Vildagliptin-d3
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Overview
Description
Vildagliptin-d3 is a deuterated form of Vildagliptin, an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. Vildagliptin belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by inhibiting the enzyme dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones that regulate blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin-d3 involves the incorporation of deuterium atoms into the Vildagliptin molecule. One common method is the deuteration of the starting material, L-proline, followed by a series of chemical reactions to form the final product. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Vildagliptin-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Vildagliptin-d3 has several scientific research applications, including:
Mechanism of Action
Vildagliptin-d3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, which are responsible for promoting insulin secretion and regulating blood glucose levels. By increasing the levels of these hormones, this compound helps improve glycemic control in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Vildagliptin-d3 include other dipeptidyl peptidase-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin .
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved efficacy and reduced side effects compared to non-deuterated forms .
Properties
IUPAC Name |
(2S)-2,5,5-trideuterio-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1/i3D2,14D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-COZVPQRFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CCC(N1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)([2H])[2H])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858562 |
Source
|
Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217546-82-1 |
Source
|
Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: The development of a method for the simultaneous identification and quantification of 11 oral hypoglycemic drugs in plasma using electrospray ionization liquid chromatography–mass spectrometry is significant because it allows researchers to study the pharmacokinetic profiles of these drugs in patients with diabetes []. This information is essential for optimizing dosing regimens and improving patient outcomes, particularly in cases where multiple medications are prescribed.
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